Ac-rC Phosphoramidite

Overview

Description

Preparation Methods

The synthesis of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves several steps:

Protection of the 2’-hydroxyl group: The 2’-hydroxyl group of cytidine is protected using a tert-butyldimethylsilyl (TBDMS) group.

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

Acetylation of the amino group: The amino group of cytidine is acetylated.

Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Chemical Reactions Analysis

DMT-2’O-TBDMS-rC(ac) Phosphoramidite undergoes several types of chemical reactions:

Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in water or tert-butyl hydroperoxide.

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), and the DMT group is removed using trichloroacetic acid (TCA).

Scientific Research Applications

DMT-2’O-TBDMS-rC(ac) Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. These oligonucleotides are used in various applications:

Gene silencing: RNA interference (RNAi) techniques use synthetic RNA oligonucleotides to silence specific genes.

RNA labeling: The compound is used in inverse electron-demand Diels-Alder reactions for selective and efficient labeling of RNA.

Therapeutic research: Synthetic RNA oligonucleotides are used in the development of RNA-based therapeutics

Mechanism of Action

The mechanism of action of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves its incorporation into RNA oligonucleotides during synthesis. The compound’s protective groups ensure that the correct sequence is synthesized by preventing unwanted side reactions. Once the oligonucleotide is synthesized, the protective groups are removed, and the RNA is ready for use in various applications .

Comparison with Similar Compounds

DMT-2’O-TBDMS-rC(ac) Phosphoramidite is unique due to its high purity and consistent performance. Similar compounds include:

DMT-2’O-MOE-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methoxyethyl group.

DMT-2’O-Methyl-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methyl group.

DMT-2’O-TBDMS-rG(ib) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a guanosine base

Biological Activity

Ac-rC Phosphoramidite, an acetylated form of ribonucleoside cytidine, is a significant compound in the field of molecular biology, particularly in the synthesis of oligoribonucleotides. This article explores its biological activity, applications, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₃₈₁₃C₉H₆₄N₅O₉P

- Molecular Weight : Approximately 955.18 g/mol

- CAS Number : 121058-88-6

This compound is characterized by its high purity and stability under specified storage conditions, making it suitable for various biochemical applications .

Biological Activity Overview

The primary biological activity of this compound is its role in synthesizing RNA sequences. It serves as a building block for oligoribonucleotides, which are essential for various research applications including gene expression analysis, RNA interference studies, and metabolic tracing.

Key Functions:

- RNA Synthesis : this compound is utilized to create oligonucleotides that can be incorporated into RNA strands.

- Metabolic Tracing : The carbon-13 labeling allows researchers to trace the incorporation and behavior of nucleotides within biological systems.

- Gene Regulation : Oligonucleotides synthesized from this compound can bind to specific target proteins, influencing gene regulation mechanisms.

Applications in Research

This compound has multiple applications in molecular biology:

- Oligoribonucleotide Synthesis : Used for creating modified RNA sequences that can enhance stability and efficacy.

- Phosphorodithioate Modification : This modification improves the resistance of RNA to nucleases, making it useful in therapeutic applications .

- Nuclear Magnetic Resonance (NMR) Studies : The isotopic labeling aids in detailed studies of molecular interactions at an atomic level.

Study 1: Anomalous Reverse Transcription

Wipapat Kladwang et al. (2020) investigated the effects of chemical modifications on polyadenosine stretches during reverse transcription. The study highlighted how this compound could influence the fidelity of reverse transcription processes, showcasing its potential in designing more effective RNA-based therapeutics .

Study 2: RNA Interference

Research conducted by various groups has demonstrated that oligonucleotides synthesized with this compound exhibit enhanced binding affinity towards complementary RNA sequences. This characteristic is crucial for developing RNA interference strategies aimed at gene silencing.

Comparative Analysis

The following table compares this compound with other similar phosphoramidites used in nucleic acid chemistry:

| Compound | Molecular Weight | Isotope Labeling | Key Application |

|---|---|---|---|

| This compound | 955.18 g/mol | Carbon-13 | RNA synthesis and metabolic tracing |

| This compound-15N | 883.09 g/mol | Nitrogen-15 | RNA metabolism studies |

| Other Phosphoramidites | Varies | None or Various | General oligonucleotide synthesis |

Properties

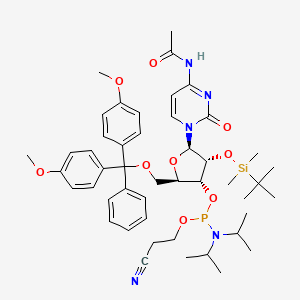

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-YOEDQOPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.